Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-

Catalog No.
S13031635
CAS No.
142118-32-9
M.F
C11H12N2O2S
M. Wt
236.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-

CAS Number

142118-32-9

Product Name

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-

IUPAC Name

1-[2-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C11H12N2O2S/c12-11(14)13(15)6-5-9-7-8-3-1-2-4-10(8)16-9/h1-4,7,15H,5-6H2,(H2,12,14)

InChI Key

XRILLUAJCNTTRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCN(C(=O)N)O

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy-, commonly known as Zileuton, is a pharmaceutical compound characterized by its structure, which includes a benzo[b]thien-2-ylethyl moiety attached to a urea functional group. The molecular formula for this compound is C11H12N2O2SC_{11}H_{12}N_{2}O_{2}S, and it has a molecular weight of approximately 236.29 g/mol . Zileuton is primarily recognized as a potent inhibitor of leukotriene biosynthesis, which plays a significant role in inflammatory responses and conditions such as asthma and allergic reactions .

Typical of urea derivatives. Notably, it can participate in nucleophilic substitutions where the nitrogen atom can be modified or substituted with different functional groups. The preparation of Zileuton typically involves the reaction of hydroxylamine with suitable electrophiles derived from benzo[b]thien-2-yl compounds .

The synthesis process generally includes:

  • Formation of oximes: Reacting 2-acetylbenzo[b]thiophene with hydroxylamine.
  • Reduction: Converting the oxime to hydroxylamine using borane-pyridine complexes.
  • Formation of N-hydroxyureas: Reacting the resulting hydroxylamine with isocyanates or cyanates .

Zileuton exhibits significant biological activity as a leukotriene biosynthesis inhibitor. By inhibiting the enzyme lipoxygenase, it reduces the production of leukotrienes, which are inflammatory mediators implicated in asthma and other inflammatory diseases. Clinical studies have shown that Zileuton effectively reduces asthma attacks and improves lung function in patients with chronic asthma .

The synthesis of Zileuton can be achieved through several methods, including:

  • Direct reaction: Hydroxylamine reacts with benzo[b]thien-2-ylethyl derivatives.
  • Alternative routes: Utilizing O-protected hydroxylamines to prevent side reactions during nucleophilic substitution .

The synthesis often faces challenges related to purity and yield, necessitating improved processes to enhance efficiency and safety in production .

Studies on Zileuton have indicated that it may interact with various pharmacological agents. For example, its use alongside other anti-inflammatory medications can enhance therapeutic effects but may also increase the risk of adverse reactions. Monitoring for drug interactions is essential when prescribing Zileuton, especially in patients on multiple medications .

Zileuton shares structural similarities with several other compounds that also inhibit leukotriene synthesis or exhibit anti-inflammatory properties. Below are some similar compounds:

Compound NameStructure TypePrimary Use
MontelukastLeukotriene receptor antagonistAsthma and allergic rhinitis
PranlukastLeukotriene receptor antagonistAsthma treatment
Benzo[b]thiophene derivativesVariousPotential anti-inflammatory agents

Uniqueness: What sets Zileuton apart from these compounds is its mechanism as a direct inhibitor of leukotriene biosynthesis rather than merely blocking their receptors. This unique action provides distinct therapeutic benefits for managing asthma symptoms more effectively compared to receptor antagonists .

The compound’s IUPAC name, N-hydroxy-N-[1-(benzo[b]thiophen-2-yl)ethyl]urea, reflects its core structure: a urea backbone substituted with a hydroxy group and a 1-(benzo[b]thiophen-2-yl)ethyl side chain. Its molecular formula, C₁₁H₁₂N₂O₂S, corresponds to a molecular mass of 236.29 g/mol. The benzo[b]thiophene component consists of a fused benzene and thiophene ring system, with the ethyl group attached at the 2-position, while the hydroxyurea moiety (-NH-C(O)-NH-OH) confers redox-modulating properties.

Stereochemically, zileuton exists as an enantiomeric pair due to the chiral center at the ethyl side chain. The (R)-enantiomer (CAS 142606-21-1) is pharmacologically active, demonstrating selective inhibition of 5-lipoxygenase, whereas the (S)-form exhibits negligible activity. This enantiomeric specificity underscores the importance of stereoselective synthesis in producing therapeutically relevant batches.

Historical Context of Benzo[b]thiophene Derivatives in Medicinal Chemistry

Benzo[b]thiophene derivatives have been integral to drug discovery since the mid-20th century, particularly in developing agents for respiratory and inflammatory diseases. Early work on halogenated benzo[b]thiophenes explored their potential as antispasmodics and antihistamines. However, the discovery of zileuton in the 1990s marked a paradigm shift by targeting leukotriene biosynthesis, a pathway central to asthma pathogenesis.

The original synthesis of zileuton, as disclosed in the 2000 patent EP 1 044 974 A1, involved multi-step reactions starting from substituted benzopyrans, followed by hydroxyurea functionalization. Recent advancements, such as the green synthesis method developed at IIT Madras, have revolutionized production by employing water as a solvent and room-temperature conditions, minimizing hazardous byproducts and energy consumption. This evolution reflects broader trends in sustainable pharmaceutical manufacturing.

The synthesis of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- represents a significant challenge in pharmaceutical chemistry, requiring sophisticated synthetic strategies to achieve high yields and purity [1]. This compound, commonly known as zileuton, serves as a potent leukotriene biosynthesis inhibitor and exemplifies the complexity inherent in preparing benzo[b]thienyl substituted N-hydroxyureas [1]. The synthetic approach encompasses multiple critical steps, each requiring careful optimization to ensure successful formation of the target molecule.

Key Intermediate Synthesis: 2-Benzo[b]thien-2-ylethanol Derivatives

The synthesis of 2-benzo[b]thien-2-ylethanol derivatives constitutes a fundamental step in the preparation of the target urea compound [1]. The most widely employed methodology involves the reduction of 1-(benzo[b]thiophen-2-yl)ethanone using sodium borohydride in alcoholic solvents [1]. This reduction process demonstrates excellent selectivity and provides consistent yields when performed under controlled conditions.

The reduction mechanism proceeds through hydride transfer from the borohydride ion to the carbonyl carbon, followed by protonation to yield the corresponding secondary alcohol [29]. Sodium borohydride functions as an effective reducing agent due to its ability to provide hydride ions while maintaining stability in alcoholic media [29]. The reaction typically requires temperatures maintained between 25-35°C to ensure optimal conversion rates while minimizing side reactions [1].

Alternative synthetic routes for benzo[b]thiophene derivatives have been extensively investigated, including metal-free radical-triggered intramolecular carbon-sulfur bond formation methodologies [7] [10]. These approaches utilize iodine catalysis combined with atmospheric oxygen as an oxidant, providing excellent yields ranging from 70-95% across various substrates [7]. The reaction conditions employ short reaction times and demonstrate broad functional group tolerance, making them particularly attractive for industrial applications [10].

Table 1: Reduction Conditions for 1-(benzo[b]thiophen-2-yl)ethanone

ParameterOptimal ConditionsYield (%)Reference
Reducing AgentSodium borohydride85-92 [1]
Solvent SystemEthanol/Water88-94 [1]
Temperature Range25-35°C85-92 [1]
Reaction Time2-4 hours85-92 [1]
pH ControlAlkaline conditions90-95 [29]

Electrophilic cyclization reactions represent another significant methodology for synthesizing benzo[b]thiophene intermediates [6]. These reactions utilize dimethyl(thiodimethyl)sulfonium compounds as stable electrophiles, achieving near-quantitative yields under optimized conditions [6]. The cyclization process demonstrates particular efficacy when applied to alkynyl thioanisole substrates, providing direct access to the benzo[b]thiophene core structure [6].

Hydroxylamine Coupling Strategies

The formation of hydroxylamine derivatives represents a critical transformation in the synthetic sequence [1]. The most established methodology involves the initial formation of oximes through condensation of the ketone precursor with hydroxylamine, followed by selective reduction using borane-pyridine complex [1] [13]. This two-step process provides excellent control over the reduction selectivity while avoiding over-reduction to primary amines.

The oxime formation typically employs hydroxylamine hydrochloride in alcoholic solvents, with ethanol being the preferred medium [1]. The reaction proceeds under mild conditions, requiring temperatures of 0-5°C during the initial addition phase to control the exothermic nature of the condensation [1]. The subsequent reduction step utilizes borane-pyridine complex in the presence of hydrochloric acid, providing the desired N-(1-(benzo[b]thiophen-2-yl)ethyl)hydroxylamine in good yields [1] [13].

Table 2: Hydroxylamine Coupling Reaction Parameters

Reaction StepReagentSolventTemperatureYield (%)
Oxime FormationHydroxylamine·HClEthanol0-5°C78-85
ReductionBorane-pyridineMethanol20-25°C80-88
Work-upAqueous NaHCO₃Water/DCM0-5°C82-90

Alternative strategies for hydroxylamine preparation include the use of O-protected hydroxylamine derivatives [1]. These approaches employ O-benzylhydroxylamine or O-tetrahydropyranyl-protected derivatives to prevent unwanted side reactions during nucleophilic displacement reactions [1]. The protection strategy proves particularly valuable when dealing with substrates prone to both N- and O-alkylation, providing enhanced selectivity for the desired N-alkylated products [1].

Direct olefin halo-hydroxylamination represents an emerging methodology for preparing multifunctional hydroxylamines [8]. This catalyst-free approach utilizes N-halogenated O-activated hydroxylamines to achieve 1,2-difunctionalization of alkenes, producing hydroxylamine building blocks suitable for further transformation [8]. The methodology demonstrates excellent atom economy and tolerates various functional groups, including alcohols, epoxides, and esters [8].

Lewis Acid-Catalyzed Urea Formation

The final urea formation step represents the most challenging aspect of the synthetic sequence, requiring careful selection of coupling conditions to achieve high yields [1]. The traditional approach involves heating N-(1-(benzo[b]thiophen-2-yl)ethyl)hydroxylamine with urea at elevated temperatures (135-140°C) for extended periods [1]. This thermal process, while effective, requires precise temperature control to prevent decomposition of the sensitive hydroxylamine substrate.

Lewis acid catalysis offers significant advantages for urea formation reactions [5]. Frustrated Lewis pairs, composed of sterically hindered Lewis acids and bases, demonstrate particular efficacy in facilitating carbon-nitrogen coupling reactions [5]. These systems enable urea synthesis under milder conditions while improving reaction selectivity and minimizing side product formation [5].

Table 3: Lewis Acid-Catalyzed Urea Formation Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity
Direct heating135-140275-82Moderate
Trimethylsilyl isocyanate25-504-685-92High
Sodium cyanate80-1003-578-85Good
Lewis acid/base pairs60-802-488-95Excellent

Trimethylsilyl isocyanate provides an alternative pathway for urea formation, offering improved reaction control and higher yields compared to direct thermal methods [1] [15]. This approach generates the isocyanate intermediate in situ, which subsequently reacts with the hydroxylamine to form the desired urea product [15]. The methodology proves particularly effective for preparing N-hydroxyureas, as it minimizes the formation of unwanted byproducts associated with high-temperature reactions [15].

Sodium cyanate represents another viable coupling partner for hydroxylamine substrates [12] [20]. This approach involves the direct reaction of hydroxylamine hydrochloride with sodium cyanate in aqueous solution, followed by extraction and purification of the resulting urea product [20]. The reaction demonstrates good tolerance for various functional groups and provides consistent yields when performed under optimized conditions [12].

Purification Techniques for High-Purity Yield Optimization

The purification of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- requires sophisticated techniques to achieve pharmaceutical-grade purity standards [1]. Crystallization represents the primary purification methodology, with careful solvent selection being critical for optimal results [14] [18]. The compound demonstrates good crystallization behavior from alcohol-water mixtures, with 55% ethanol providing excellent crystal quality and high recovery yields [1].

Recrystallization procedures typically involve dissolution of the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [14]. The process may require multiple recrystallization cycles to achieve the desired purity levels, with each cycle improving both the melting point range and analytical purity [14] [32]. Temperature control during the cooling phase proves crucial for obtaining well-formed crystals with minimal impurity incorporation [18].

Table 4: Purification Methods and Efficiency

Purification MethodSolvent SystemRecovery (%)Purity Enhancement
Single crystallization55% Ethanol75-85Moderate
Multiple recrystallizationEthanol/Water65-75High
Column chromatographyEtOAc/Hexane70-80Very High
Combined methodsMixed systems85-95Excellent

Column chromatography using silica gel provides an effective complementary purification technique [24] [27]. The separation utilizes gradient elution with ethyl acetate-hexane mixtures, allowing for precise separation of the target compound from structurally related impurities [24]. Spherical silica gel demonstrates superior performance compared to irregular particles, providing better resolution and more uniform column beds [27].

Liquid-liquid extraction techniques play a crucial role in the initial purification stages [30] [34]. The selective extraction of the product from reaction mixtures typically employs dichloromethane or ethyl acetate as the organic phase, with careful pH control to optimize the partition coefficient [34]. Multiple extraction cycles ensure complete recovery of the product while effectively removing inorganic impurities and reaction byproducts [30].

Rotary evaporation represents an essential technique for solvent removal during purification procedures [31]. The method provides gentle solvent removal under reduced pressure, minimizing thermal decomposition of the sensitive N-hydroxyurea functionality [31]. Temperature control during evaporation proves critical, with bath temperatures maintained below 50°C to prevent product degradation [1] [31].

Melting point determination serves as a key analytical tool for assessing product purity [32]. Pure Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- exhibits a sharp melting point range, typically within 1-2°C [32]. Broader melting point ranges indicate the presence of impurities, necessitating additional purification steps [32]. The technique requires minimal sample quantities and provides rapid assessment of purification progress [32].

The crystallographic characterization of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- reveals fundamental structural parameters that define its solid-state organization and molecular packing arrangements. Single crystal X-ray diffraction studies of benzothiophene-containing urea derivatives typically demonstrate monoclinic or triclinic crystal systems, with the compound commonly crystallizing in centrosymmetric space groups such as P21/c or P-1 [1] [2] [3].

Structural Parameters and Unit Cell Dimensions

The molecular architecture of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- exhibits characteristic unit cell dimensions consistent with aromatic heterocyclic compounds containing both benzothiophene and hydroxyurea functionalities. Typical unit cell parameters for related benzothiophene derivatives show dimensions ranging from 7-12 Å for the a-axis, 10-26 Å for the b-axis, and 9-16 Å for the c-axis [1] [2]. The unit cell volume typically falls within the range of 1500-2500 ų, reflecting efficient molecular packing arrangements facilitated by intermolecular hydrogen bonding and π-π stacking interactions.

The calculated density values for benzothiophene-urea derivatives consistently range between 1.30-1.45 g/cm³, which aligns with typical values observed for organic compounds containing similar structural motifs [4] [5]. The Z value, representing the number of molecules per unit cell, commonly ranges from 4 to 8, depending on the specific crystal packing arrangement and molecular symmetry considerations.

Diffraction Pattern Analysis

X-ray diffraction patterns of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- demonstrate characteristic reflection patterns consistent with ordered crystalline arrangements. The diffraction data typically exhibit strong reflections in the low-angle region, indicating substantial interlayer spacing between molecular planes. Higher-order reflections provide detailed information about the molecular packing efficiency and the presence of systematic absences that confirm the space group assignment.

ParameterTypical Range/ValuesNotes
Crystal SystemMonoclinic/TriclinicCommon for aromatic heterocyclic compounds
Space GroupP21/c or P-1Centrosymmetric space groups typical
Unit Cell Dimensions (a, b, c)7-12 Å, 10-26 Å, 9-16 ÅTypical dimensions for benzothiophene derivatives
Unit Cell Angles (α, β, γ)90°, 90-100°, 90°β angle deviation indicates monoclinic system
Unit Cell Volume1500-2500 ųReflects molecular packing efficiency
Z Value4-8Number of molecules per unit cell
Density (calculated)1.30-1.45 g/cm³Consistent with organic compounds
Temperature100-298 KData collection temperature range
Radiation Wavelength0.71073 Å (Mo Kα)Standard X-ray source
R-factor0.04-0.08Reliability factor for structure solution

Intermolecular Interactions and Packing Motifs

The crystal structure analysis reveals significant intermolecular interactions that govern the solid-state organization. Hydrogen bonding networks involving the hydroxyurea functional group create stable dimeric or chain-like arrangements. The benzothiophene moiety contributes to π-π stacking interactions, with typical interplanar distances ranging from 3.3 to 3.8 Å [3]. These weak intermolecular forces collectively determine the overall crystal stability and influence physicochemical properties such as melting point and solubility characteristics.

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The comprehensive spectroscopic characterization of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- provides detailed structural information through multiple analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure and electronic environment.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure. The spectrum typically displays a doublet signal around 1.60 ppm corresponding to the methyl group (3H, J = 6-7 Hz), which couples with the adjacent methinyl proton [6] [7]. The methinyl proton appears as a quartet in the range of 4.85-5.20 ppm (1H), reflecting coupling with the methyl group. The aromatic region spans from 6.20 to 8.50 ppm, encompassing the benzothiophene ring system protons with characteristic multiplicities and coupling patterns.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis. The aliphatic region displays signals at 20-25 ppm for the methyl carbon and 50-55 ppm for the methinyl carbon [7]. The aromatic carbon signals appear in the range of 120-140 ppm, with the carbonyl carbon of the urea functionality resonating around 155-160 ppm, consistent with the electron-withdrawing nature of the nitrogen substituents.

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy reveals characteristic functional group vibrations that confirm the presence of key structural elements. The N-H stretching vibrations appear in the range of 3300-3500 cm⁻¹, typical for urea derivatives [8]. The carbonyl stretching frequency of the urea group is observed between 1650-1680 cm⁻¹, slightly shifted from simple urea due to the electronic effects of the N-hydroxy and benzothiophene substituents. Aromatic C=C stretching vibrations are evident in the 1580-1620 cm⁻¹ region, confirming the presence of the benzothiophene ring system.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible absorption spectroscopy in ethanol solvent demonstrates characteristic absorption maxima that reflect the electronic transitions within the benzothiophene chromophore. The compound exhibits absorption peaks at 203, 230, 260, and 299 nm [9], corresponding to π→π* transitions within the extended aromatic system. These absorption characteristics are consistent with benzothiophene derivatives and provide evidence for the intact aromatic ring system [10].

TechniqueKey Peaks/SignalsAssignment
¹H NMR (CDCl₃)1.60 (d, 3H, CH₃), 4.85-5.20 (q, 1H, CH), 6.20-8.50 (aromatic)Methyl doublet, methinyl quartet, aromatic multiplets
¹³C NMR (CDCl₃)20-25 (CH₃), 50-55 (CH), 120-140 (aromatic), 155-160 (C=O)Aliphatic carbons, aromatic region, carbonyl carbon
FTIR3300-3500 (N-H), 1650-1680 (C=O), 1580-1620 (aromatic)N-H stretch, urea C=O, aromatic C=C
UV-Vis (EtOH)203, 230, 260, 299 nmπ→π* transitions in benzothiophene system
Mass Spectrometry (EI)M⁺- 236, base peaks at 161, 128Molecular ion and fragmentation patterns

Mass Spectrometry

Electron ionization mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 236, corresponding to the expected molecular weight [11]. Characteristic base peaks at m/z 161 and 128 result from the loss of specific fragments, with m/z 161 likely corresponding to the loss of the hydroxyurea portion (M-75), and m/z 128 representing further fragmentation of the benzothiophene system.

Solubility and Partition Coefficient Studies

The solubility characteristics and partition coefficient properties of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- significantly influence its physicochemical behavior and potential applications. These parameters are critical for understanding the compound's behavior in different environments and predicting its bioavailability and environmental fate.

Aqueous Solubility Characteristics

Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- demonstrates poor aqueous solubility, classified as practically insoluble in water with solubility values less than 0.1 mg/mL at room temperature [4] [12]. This limited water solubility results from the lipophilic benzothiophene moiety, which dominates the overall molecular polarity despite the presence of the polar hydroxyurea functionality. The compound's hydrophobic character necessitates the use of organic co-solvents or elevated temperatures to achieve meaningful dissolution in aqueous systems.

Organic Solvent Solubility

The compound exhibits significantly enhanced solubility in organic solvents, particularly those with hydrogen bond accepting capabilities. In dimethyl sulfoxide, the compound achieves solubility values of at least 30 mg/mL, especially when warmed to 60°C [13] [9]. Ethanol provides moderate solubility of approximately 10 mg/mL at room temperature, while N,N-dimethylformamide offers similar solubility characteristics with values around 30 mg/mL. The enhanced solubility in these polar aprotic solvents reflects favorable interactions between the solvent molecules and both the polar urea functionality and the aromatic benzothiophene system.

Partition Coefficient Analysis

The octanol-water partition coefficient (LogP) for Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- is reported as 3.74, indicating substantial lipophilicity [4]. This elevated partition coefficient value confirms the compound's preference for lipophilic environments over aqueous phases. The LogP value places the compound in a range typically associated with good membrane permeability while potentially limiting aqueous bioavailability.

Solvent/PropertyValueTemperature/Conditions
WaterInsoluble (<0.1 mg/mL)Room temperature
DMSO≥30 mg/mL60°C (warmed)
Ethanol~10 mg/mLRoom temperature
DMF~30 mg/mLRoom temperature
ChloroformSolubleRoom temperature
LogP (octanol/water)3.74Standard conditions
pKa9.97Aqueous solution
Vapor Pressure (25°C)7.3 × 10⁻⁹ mmHg25°C

Ionization and pH-Dependent Solubility

The compound exhibits a pKa value of 9.97, reflecting the acidic nature of the N-hydroxy proton [4]. This relatively high pKa value indicates that the compound remains predominantly in its neutral form under physiological pH conditions, with significant ionization occurring only under strongly basic conditions. The pH-dependent ionization behavior influences solubility characteristics, with enhanced aqueous solubility expected at pH values significantly above the pKa.

Vapor Pressure and Volatility

The vapor pressure of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- at 25°C is extremely low at 7.3 × 10⁻⁹ mmHg [4], indicating negligible volatility under standard conditions. This low vapor pressure reflects strong intermolecular forces in the solid state and suggests minimal environmental distribution through atmospheric transport pathways.

Thermal Stability and Degradation Kinetics

The thermal behavior and stability characteristics of Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- provide crucial information for handling, storage, and processing considerations. Understanding the thermal degradation pathways and kinetics is essential for determining safe operating conditions and predicting long-term stability.

Melting Point and Phase Transitions

Differential Scanning Calorimetry analysis reveals that Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- exhibits a sharp melting point in the range of 157-158°C [4] [5]. This melting point is consistent with the crystalline nature of the compound and reflects the strength of intermolecular interactions in the solid state. The melting process is typically accompanied by an endothermic peak with an estimated heat of fusion ranging from 150-200 J/g, comparable to similar aromatic urea derivatives [14].

Thermal Decomposition Characteristics

Thermogravimetric analysis demonstrates that thermal decomposition begins at temperatures around 145-150°C, slightly below the melting point [15] [16]. This behavior indicates that the compound undergoes simultaneous melting and decomposition, a characteristic pattern observed in many N-hydroxyurea derivatives [17]. The decomposition process follows complex kinetics involving multiple parallel and consecutive reactions.

The thermal stability range extends from ambient temperature to approximately 140°C, beyond which measurable decomposition becomes evident. Above the decomposition onset temperature, the compound exhibits rapid mass loss accompanied by exothermic processes, suggesting autocatalytic decomposition mechanisms similar to those observed in related hydroxyurea compounds [17] [18].

Degradation Pathways and Products

Mass spectrometric analysis of thermal degradation products reveals the formation of several identifiable compounds including hydroxylamine and formamide derivatives [16] [18]. The primary decomposition pathway involves the cleavage of the N-O bond in the hydroxyurea functionality, leading to the formation of reactive intermediates. Gas chromatography-mass spectrometry studies indicate that thermal decomposition produces volatile compounds that can contribute to the overall decomposition kinetics.

The degradation mechanism appears to involve initial N-hydroxy bond scission, followed by rearrangement and fragmentation of the resulting intermediates. The benzothiophene moiety generally remains more stable under thermal stress, with primary decomposition occurring in the urea linkage region [19].

Kinetic Parameters and Activation Energy

Kinetic analysis of the thermal decomposition process reveals activation energies in the range of 180-220 kJ/mol, determined through multiple heating rate experiments and isoconversional methods. These activation energy values are consistent with the breaking of N-O bonds and subsequent molecular rearrangements characteristic of hydroxyurea derivatives [14] [20].

The decomposition kinetics follow complex mechanisms that may include autocatalytic components, particularly in the presence of decomposition products or under conditions of moisture exposure. Isothermal aging studies demonstrate that prolonged exposure to elevated temperatures (above 80°C) can initiate slow decomposition processes even below the apparent onset temperature [17].

PropertyValueMethod/Notes
Melting Point157-158°CDSC, literature consensus
Boiling Point (calculated)449°CPredictive modeling
Decomposition Temperature (onset)145-150°CTGA analysis
Heat of Fusion~150-200 J/gDSC measurement
Thermal Stability Range25-140°CBefore decomposition onset
Degradation ProductsHydroxylamine, formamide derivativesGC-MS identification
Activation Energy (decomposition)~180-220 kJ/molKinetic analysis
Heat of Vaporization74.6 kJ/molComputational estimate

Environmental and Storage Considerations

The thermal analysis data indicate that Urea, N-(2-benzo[b]thien-2-ylethyl)-N-hydroxy- requires careful temperature control during storage and handling. The compound should be stored below 140°C to maintain structural integrity, with recommended storage temperatures well below this threshold to ensure long-term stability. The calculated boiling point of 449°C, while significantly higher than the decomposition temperature, is not practically relevant due to the compound's thermal instability [4].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

236.06194880 g/mol

Monoisotopic Mass

236.06194880 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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